molecular formula C14H4Cl2N2O8 B13802496 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone CAS No. 6883-99-4

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone

Cat. No.: B13802496
CAS No.: 6883-99-4
M. Wt: 399.1 g/mol
InChI Key: TXYTTXSUKPOZPN-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone is an organic compound with the chemical formula C14H6Cl2N2O8. It is a yellow crystalline solid known for its applications in various fields, including dye manufacturing and scientific research .

Preparation Methods

The synthesis of 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone typically involves the use of anthraquinone as a starting material. The process includes several steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone involves its interaction with molecular targets through its functional groups. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone can be compared with other similar compounds such as:

    1,5-Dihydroxy-4,8-dinitroanthraquinone: Lacks chlorine atoms, leading to different reactivity and applications.

    1,8-Dihydroxy-4,5-dinitroanthraquinone: Different positioning of hydroxyl and nitro groups affects its chemical behavior.

    1,5-Dihydroxy-2,6-dichloroanthraquinone: Absence of nitro groups alters its properties and uses

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for specialized applications .

Properties

CAS No.

6883-99-4

Molecular Formula

C14H4Cl2N2O8

Molecular Weight

399.1 g/mol

IUPAC Name

2,6-dichloro-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione

InChI

InChI=1S/C14H4Cl2N2O8/c15-3-1-5(17(23)24)7-9(11(3)19)14(22)8-6(18(25)26)2-4(16)12(20)10(8)13(7)21/h1-2,19-20H

InChI Key

TXYTTXSUKPOZPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Cl)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])Cl)O)[N+](=O)[O-]

Origin of Product

United States

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